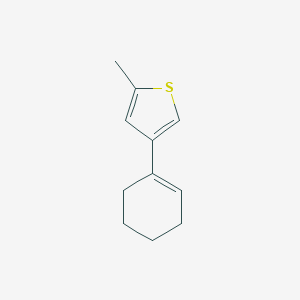
4-(Cyclohexen-1-yl)-2-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexen-1-yl)-2-methylthiophene is a chemical compound that is widely used in scientific research. It is a heterocyclic aromatic compound that contains both sulfur and carbon atoms in its structure. This compound has gained significant attention in recent years due to its potential applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
4-(Cyclohexen-1-yl)-2-methylthiophene has a wide range of scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Another important application of this compound is in the field of medicinal chemistry. It has been shown to possess significant antimicrobial and antitumor activity. It is also being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 4-(Cyclohexen-1-yl)-2-methylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory activity.
実験室実験の利点と制限
One of the main advantages of using 4-(Cyclohexen-1-yl)-2-methylthiophene in lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, medicinal chemistry, and biochemistry. Another advantage is its relatively low cost, making it a cost-effective option for researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care, as it can be harmful if ingested or inhaled. Another limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4-(Cyclohexen-1-yl)-2-methylthiophene. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
In conclusion, this compound is a versatile and important compound in scientific research. Its potential applications in various fields, including organic synthesis and medicinal chemistry, make it an important compound for researchers to study. However, it is important to handle this compound with care due to its potential toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
合成法
The synthesis of 4-(Cyclohexen-1-yl)-2-methylthiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Friedel-Crafts reaction. In this reaction, cyclohexene is reacted with 2-methylthiophene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound. Other methods for synthesizing this compound include the Pd-catalyzed coupling reaction and the Suzuki-Miyaura coupling reaction.
特性
IUPAC Name |
4-(cyclohexen-1-yl)-2-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZKNVRENVHKQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

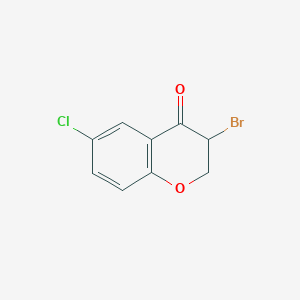
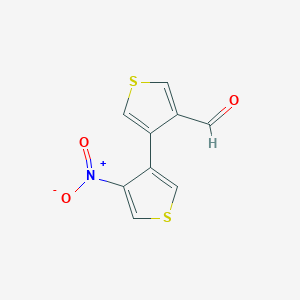

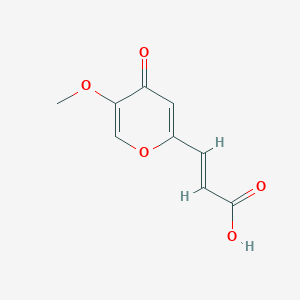
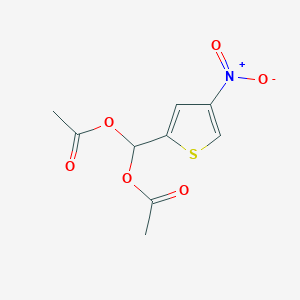
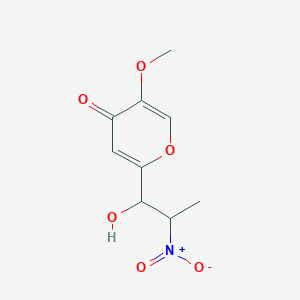
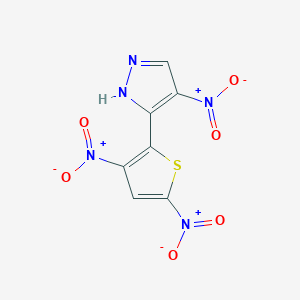
![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)
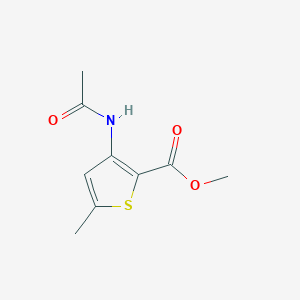
![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)
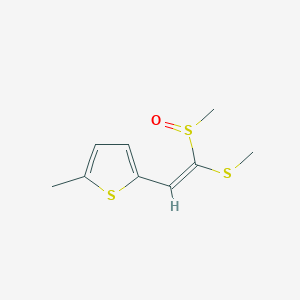
![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)
